molecular formula C21H23N3O3 B11659375 (2-Methyl-2,3-dihydroindol-1-yl)-(3-nitro-4-piperidin-1-ylphenyl)methanone

(2-Methyl-2,3-dihydroindol-1-yl)-(3-nitro-4-piperidin-1-ylphenyl)methanone

Cat. No.: B11659375
M. Wt: 365.4 g/mol
InChI Key: UMUMUFGTAGWRHA-UHFFFAOYSA-N
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Description

(2-Methyl-2,3-dihydroindol-1-yl)-(3-nitro-4-piperidin-1-ylphenyl)methanone is a complex organic compound that features both indole and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2,3-dihydroindol-1-yl)-(3-nitro-4-piperidin-1-ylphenyl)methanone typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure.

    Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

    Piperidine Introduction: The piperidine ring is introduced via nucleophilic substitution, where a suitable halogenated precursor reacts with piperidine.

    Coupling Reaction: The final step involves coupling the indole and piperidine moieties through a carbonyl linkage, often using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using hydrogenation over a palladium catalyst or using reducing agents like tin(II) chloride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Halogenated or sulfonated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (2-Methyl-2,3-dihydroindol-1-yl)-(3-nitro-4-piperidin-1-ylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound may exhibit activity against certain pathogens or cancer cells due to its structural similarity to known bioactive molecules. Research is ongoing to determine its efficacy and mechanism of action in biological systems.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The presence of both indole and piperidine moieties suggests that it could interact with multiple biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Methyl-2,3-dihydroindol-1-yl)-(3-nitro-4-piperidin-1-ylphenyl)methanone likely involves interaction with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The piperidine ring may enhance binding affinity and selectivity for certain targets, leading to a synergistic effect.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indomethacin and tryptophan share the indole moiety and exhibit various biological activities.

    Piperidine Derivatives: Compounds such as piperidine itself and piperine (found in black pepper) are known for their biological effects.

Uniqueness

What sets (2-Methyl-2,3-dihydroindol-1-yl)-(3-nitro-4-piperidin-1-ylphenyl)methanone apart is the combination of both indole and piperidine moieties in a single molecule, which may confer unique biological properties and enhance its potential as a therapeutic agent.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

(2-methyl-2,3-dihydroindol-1-yl)-(3-nitro-4-piperidin-1-ylphenyl)methanone

InChI

InChI=1S/C21H23N3O3/c1-15-13-16-7-3-4-8-18(16)23(15)21(25)17-9-10-19(20(14-17)24(26)27)22-11-5-2-6-12-22/h3-4,7-10,14-15H,2,5-6,11-13H2,1H3

InChI Key

UMUMUFGTAGWRHA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-]

Origin of Product

United States

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